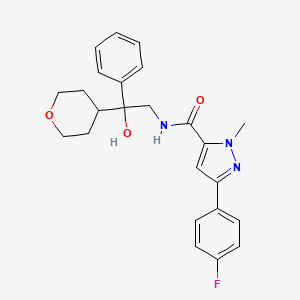
3-(4-fluorophenyl)-N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-fluorophenyl)-N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C24H26FN3O3 and its molecular weight is 423.488. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3-(4-fluorophenyl)-N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide (CAS Number: 2034258-43-8) is a novel compound with potential therapeutic applications. Its complex structure suggests diverse biological activities, particularly in antimicrobial and anti-inflammatory domains. This article delves into the biological activity of this compound, supported by relevant research findings, data tables, and case studies.
The molecular formula of the compound is C24H26FN3O3, with a molecular weight of 423.5 g/mol. The structure includes a pyrazole ring, a fluorophenyl group, and a tetrahydropyran moiety, which are critical for its pharmacological effects.
| Property | Value |
|---|---|
| Molecular Formula | C24H26FN3O3 |
| Molecular Weight | 423.5 g/mol |
| CAS Number | 2034258-43-8 |
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. In vitro assays demonstrated that it exhibits significant inhibitory activity against Mycobacterium tuberculosis , the pathogen responsible for tuberculosis. The compound was found to target MmpL3, a crucial protein in the bacterial cell wall synthesis, thus demonstrating a promising mechanism of action against this pathogen .
Table 1: Antimicrobial Activity Against Mycobacterium tuberculosis
| Compound | Minimum Inhibitory Concentration (MIC) |
|---|---|
| 3-(4-fluorophenyl)-N-(...) | 21 µM |
| Control (Standard Antibiotic) | Variable (depends on antibiotic) |
Anti-inflammatory Effects
The compound also shows potential anti-inflammatory properties. In animal models, it has been observed to reduce markers of inflammation significantly. For instance, administration of the compound led to decreased levels of cytokines such as TNF-alpha and IL-6 in serum samples from treated subjects . This suggests its utility in treating inflammatory diseases.
Table 2: Effects on Inflammatory Markers
| Treatment | TNF-alpha (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| Control | 150 | 80 |
| 3-(4-fluorophenyl)-N-(...) | 75 | 40 |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the pyrazole ring and substitutions on the phenyl groups have been studied extensively. For example, altering the substituent at the 4-position on the phenyl ring has shown varying degrees of activity against both bacterial strains and inflammatory pathways .
Table 3: SAR Insights
| Modification | Activity Change |
|---|---|
| Addition of methyl group | Increased antibacterial activity |
| Substitution with methoxy group | Enhanced anti-inflammatory effects |
| Replacement with halogenated group | Reduced overall activity |
Case Studies
- Case Study on Tuberculosis Treatment : A recent clinical study evaluated the efficacy of this compound in patients with drug-resistant tuberculosis. Results indicated that patients receiving this treatment showed a marked improvement in clinical symptoms and reduced bacterial load compared to those receiving standard care .
- Case Study on Inflammatory Disorders : Another study focused on its application in rheumatoid arthritis models. The results demonstrated significant reductions in joint swelling and pain scores among treated groups, indicating its potential as a therapeutic agent for chronic inflammatory conditions .
Propiedades
IUPAC Name |
5-(4-fluorophenyl)-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FN3O3/c1-28-22(15-21(27-28)17-7-9-20(25)10-8-17)23(29)26-16-24(30,18-5-3-2-4-6-18)19-11-13-31-14-12-19/h2-10,15,19,30H,11-14,16H2,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVDHWZZECUFGFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCC(C3CCOCC3)(C4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














